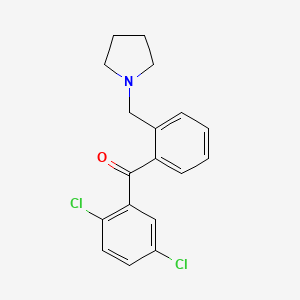

2,5-Dichloro-2'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Polymer Synthesis and Properties

- High molecular weight poly(2,5-benzophenone) derivatives were synthesized using 2,5-dichloro-4′-substituted benzophenones. These polymers, which are organosoluble and show no evidence of crystallinity, exhibit high thermal stability with temperatures of 5% weight loss above 480 °C (Ghassemi & Mcgrath, 2004).

Photophore Applications

- Benzophenone (BP) photochemistry has extensive applications in biological and bioorganic chemistry, as well as material science. BP photophores, upon excitation, form a biradicaloid triplet state, enabling them to abstract a hydrogen atom and create stable covalent bonds. This property is exploited in ligand-protein interaction mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Environmental Impact and Degradation

- The environmental impact of benzophenone compounds, including their transformation and degradation in water treatment processes, has been studied extensively. For example, chlorination disinfection processes can lead to the formation of toxic by-products from benzophenone derivatives (Liu et al., 2016). Similarly, studies on the degradation of benzophenone-3 in water treatment processes like ozonation reveal insights into reaction kinetics and by-product formation (Guo et al., 2016).

Molecular Synthesis and Copolymer Applications

- Methods for synthesizing poly(2,5-benzophenone) containing copolymers have been developed, leading to versatile applications in materials science. Such polymers demonstrate potential for use in photovoltaic devices (Hagberg et al., 2004).

Transformation Characteristics in Water Treatment

- The transformation behaviors of benzophenone-type UV filters in water treatment processes, such as chlorination in the presence of iodide ions, have been examined. These studies are crucial for understanding the ecological risks associated with water treatment of these compounds (Yang et al., 2017).

Electrochemical Reduction and Carboxylation

- Electrochemical reduction and carboxylation of halobenzophenones have been investigated, showing potential for various chemical synthesis applications (Isse et al., 2002).

Propiedades

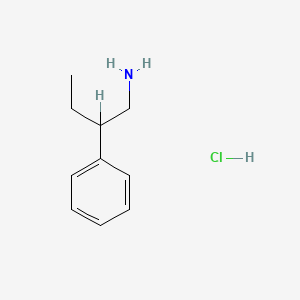

IUPAC Name |

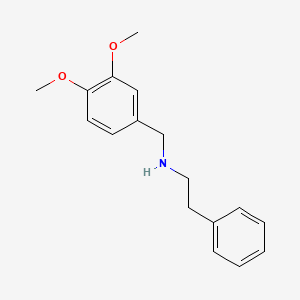

(2,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFIZOGWSVFQFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643669 |

Source

|

| Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-97-5 |

Source

|

| Record name | Methanone, (2,5-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-n-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1360395.png)